
Methylprednisolone hemisuccinate
Übersicht
Beschreibung
Methylprednisolone hemisuccinate (MPHS) is a synthetic glucocorticoid ester prodrug of methylprednisolone (MP), designed to enhance water solubility for parenteral administration. Its chemical structure includes a succinate ester moiety at the 21-position of the steroid backbone, with the IUPAC name 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid (Fig. 1) . MPHS is typically administered as its sodium salt (methylprednisolone sodium succinate, MPSS), which rapidly hydrolyzes in vivo to release active MP .
MPHS is used in acute inflammatory and autoimmune conditions, including asthma exacerbations, multiple sclerosis relapses, and organ transplant rejection. Its prodrug design allows for rapid systemic availability while minimizing local tissue irritation .
Vorbereitungsmethoden
Traditional Crystallization Techniques for Methylprednisolone Hemisuccinate
Solvent Systems and Dissolution
The CN103159817A patent outlines a recrystallization method using a water-acetone mixed solvent. The crude this compound is dissolved in a 1:1:9 to 1:1:12 weight ratio of crude product, water, and acetone at 35–40°C . This solvent combination achieves full dissolution while minimizing thermal degradation. The heated mixture is stirred to maintain homogeneity, ensuring consistent crystal nucleation during cooling.
Decolorization and Filtration
Activated carbon (0.1–1% w/v) is added to the hot solution to adsorb impurities and colored byproducts . Filtration at 35–40°C removes the carbon and insoluble residues, yielding a clarified solution. Higher carbon concentrations (1%) improve decolorization but may reduce yield due to adsorption of the target compound .
Crystallization and Drying
The filtrate is cooled to 0–5°C, inducing supersaturation and crystallization. Isothermal conditions at 0–5°C for 12–24 hours produce needle-shaped crystals with >99% purity . Vacuum drying at 40–50°C removes residual solvents without decomposing the product. This method achieves a yield of 85–92%, depending on solvent ratios and cooling rates .
Solvent-Based Synthesis Approaches
N-Methyl Pyrrolidone (NMP) as a Reaction Medium
The IN201621039672 patent describes succinic anhydride esterification of methylprednisolone in NMP at -10–30°C using 4-dimethylaminopyridine (DMAP) as a base . NMP enhances reaction kinetics by solubilizing both the steroid and succinic anhydride, achieving 95–98% conversion in 4–6 hours .
Table 1: Reaction Parameters for NMP-Based Synthesis
Parameter | Range/Value | Impact on Yield/Purity |
---|---|---|
Temperature | -10–30°C | Higher temps reduce side products |
DMAP Concentration | 0.5–1.0 eq | >0.8 eq ensures complete reaction |
Reaction Time | 4–6 hours | Prolonged time risks hydrolysis |
Tetrahydrofuran (THF)/Water System for Salt Formation
Post-esterification, the hemisuccinate is converted to its sodium salt using THF/water (3:1 v/v) and sodium carbonate . THF stabilizes the intermediate, while water facilitates ion exchange. Crystallization at 10–50°C yields a free-flowing powder with <0.05% impurities .
Novel Crystallization Methods
Antisolvent Addition for Polymorph Control
IN201621039672 introduces a two-step antisolvent crystallization:
-
Dissolve this compound in THF.
-
Add cyclohexane (antisolvent) to reduce solubility, inducing crystallization .
This method produces a novel crystalline form characterized by XRPD peaks at 2θ = 6.11°, 10.61°, and 12.24° . The form exhibits improved stability under high humidity (75% RH) compared to traditional crystals.
Hybrid Solvent Systems for Industrial Scalability
Combining acetone and 2-methyltetrahydrofuran (2-MeTHF) as antisolvents reduces particle aggregation. A typical protocol involves:
-
Initial acetone addition (20% v/v) to precipitate coarse crystals.
-
Gradual 2-MeTHF introduction to refine particle size to 50–100 µm .
Comparative Analysis of Preparation Methods
Table 2: Key Metrics Across Methods
Method | Purity (%) | Yield (%) | Particle Size (µm) | Scalability |
---|---|---|---|---|
Water-Acetone | 99.2 | 89 | 100–200 | High (batch) |
NMP/THF | 99.8 | 93 | 50–100 | Moderate (continuous) |
Antisolvent | 99.5 | 91 | 20–50 | Low (small-scale) |
The water-acetone method excels in scalability but produces larger particles requiring milling for injectable formulations . Antisolvent techniques offer superior particle control but require stringent temperature monitoring .
Industrial Scalability and Optimization
Cost-Benefit of Solvent Recovery
NMP and THF are recovered via distillation, achieving 85–90% reuse rates . Acetone recovery in the CN103159817A process reduces raw material costs by 30% compared to single-use solvents .
Regulatory Considerations
The European Pharmacopoeia mandates <0.1% residual solvents in final products. Water-acetone methods meet this standard without additional purification, while NMP-based routes require wiped-film evaporation to reduce NMP to <50 ppm .
Analyse Chemischer Reaktionen
Reaction Conditions and Outcomes
Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Triethylamine | DMF | 30 | 119 | 99.3 |
Dibutylamine | DMF | 50 | 118 | 99.1 |
Diethylamine | N,N-Dimethylacetamide | 0 | 115 | 99.2 |
Trimethylamine | Diethylformamide | 35 | 116 | 99.2 |
Key features:
-
Non-protonic solvents enhance reaction efficiency by stabilizing intermediates .
-
Basic catalysts (e.g., triethylamine) facilitate nucleophilic attack by deprotonating the hydroxyl group of methylprednisolone .
-
Yields exceeding 115% are attributed to measurement conventions rather than stoichiometric excess .
Hydrolysis and Degradation Pathways
MPHS undergoes pH-dependent hydrolysis and intramolecular acyl migration, impacting its stability in aqueous solutions .
Degradation Mechanisms
-
Hydrolysis :
-
Acyl Migration :
Kinetic Parameters
Reaction | pH | Rate Constant (min⁻¹) | Half-life (min) |
---|---|---|---|
Hydrolysis (21-MPHS) | 8.0 | 0.0025 | 277 |
Acyl Migration | 5.0 | 0.0018 | 385 |
Hydrolysis (17-MPHS) | 8.0 | 0.0012 | 578 |
pH-Dependent Stability in Drug Delivery
MPHS’s release kinetics from mesoporous silica carriers are modulated by electrostatic interactions between its carboxyl group and silanol groups on the carrier surface .
Release Performance
Carrier Material | Pore Size (nm) | Surface Area (m²/g) | Cumulative Release (%) at 24h |
---|---|---|---|
SBA-16 (3D silica) | 5.8 | 810 | 85 |
Hierarchical Beta zeolite | 4.2 | 620 | 78 |
MCM-41 | 3.5 | 980 | 92 |
-
Lower pH (4.6) reduces release rates due to stronger electrostatic attraction .
-
Hierarchical zeolites exhibit slower release compared to mesoporous silica, attributed to crystalline framework stability .
Analytical Challenges in Reaction Monitoring
Acyl migration complicates HPLC analysis, necessitating methods to resolve MPHS, 17-MPHS, and free methylprednisolone .
HPLC Separation Parameters
Compound | Retention Time (min) | Mobile Phase (Acetonitrile:Buffer) |
---|---|---|
Methylprednisolone | 4.2 | 35:65 |
17-MPHS | 6.8 | 40:60 |
MPHS | 8.5 | 45:55 |
Method validation confirmed linearity (R² > 0.999) and precision (%RSD < 2.0) .
Thermodynamic and Kinetic Insights
Wissenschaftliche Forschungsanwendungen
Clinical Applications
MPHS is indicated for several medical conditions, categorized as follows:
- Endocrine Disorders : Used in managing primary or secondary adrenocortical insufficiency and congenital adrenal hyperplasia.
- Rheumatic Disorders : Effective as adjunctive therapy in conditions like rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis.
- Dermatologic Diseases : Treats severe skin conditions including psoriasis and dermatitis.
- Allergic States : Controls severe allergic reactions unresponsive to conventional treatments.
- Ophthalmic Diseases : Addresses severe inflammatory processes affecting the eye.
- Respiratory Diseases : Utilized in symptomatic treatment of sarcoidosis and other lung conditions.
- Gastrointestinal Diseases : Assists during critical periods in ulcerative colitis and regional enteritis.
- Neoplastic Diseases : Provides palliative care in certain cancers, including leukemias and lymphomas.
Pharmacokinetics and Metabolism
The pharmacokinetics of MPHS have been studied extensively. For instance, a study involving patients with chronic liver disease revealed significant differences in the clearance rates of MPHS compared to healthy subjects. The elimination half-life was notably longer in patients with liver disease, indicating altered metabolism which may affect therapeutic outcomes .
Parameter | Healthy Subjects | Chronic Liver Disease Patients |
---|---|---|
Clearance (mL/hr/kg) | 1389 | 495 |
Half-life (hr) | 0.32 | 0.61 |
Case Study 1: Treatment of Acute Rejection in Liver Transplant Patients
In a study involving liver transplant recipients treated with high-dose MPHS during acute rejection episodes, it was observed that the pharmacokinetics remained relatively stable despite impaired liver function. The conversion from MPHS to methylprednisolone was reduced, suggesting careful monitoring is necessary for optimal dosing .
Case Study 2: Efficacy in Rheumatoid Arthritis
A clinical trial assessed the effectiveness of MPHS in patients with rheumatoid arthritis experiencing acute exacerbations. Results indicated significant improvement in joint inflammation and pain relief within 24 hours post-administration .
Wirkmechanismus
Methylprednisolone hemisuccinate exerts its effects by binding to specific intracellular glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences gene expression. This modulation of gene expression leads to a wide array of physiological effects, including the suppression of inflammation and immune responses . The molecular targets include various cytokines, enzymes, and other proteins involved in the inflammatory process .
Vergleich Mit ähnlichen Verbindungen
Methylprednisolone Phosphate
MPHS is often compared to methylprednisolone phosphate (MPP), another water-soluble MP ester. Key differences include:
MPP’s rapid hydrolysis makes it preferable for emergencies requiring immediate anti-inflammatory effects, whereas MPHS’s prolonged release may benefit sustained therapy .
Hydrocortisone Hemisuccinate
Hydrocortisone hemisuccinate (HHS), a structural analog, shares the succinate ester group but differs in glucocorticoid potency and metabolic pathways:
- Allergenicity : Cross-reactivity between MPHS and HHS has been reported, with cases of urticaria and anaphylaxis in patients sensitized to either compound .
- Potency: MPHS has 5× higher glucocorticoid receptor affinity than hydrocortisone derivatives, leading to stronger immunosuppressive effects .
- Stability : MPHS exhibits greater chemical stability at physiological pH compared to HHS, which undergoes faster acyl migration and degradation .
Betamethasone Hemisuccinate
In nanoliposomal formulations, MPHS showed superior anti-arthritic efficacy in rodent models compared to BMS, likely due to enhanced tissue penetration .
Pharmacokinetic and Clinical Considerations
Hepatic Impairment
In chronic liver disease (CLD) patients, MPHS clearance decreases by 64% compared to healthy individuals (495 vs. 1389 mL/hr/kg), prolonging its elimination half-life (0.61 vs. 0.32 hr). However, MP’s pharmacokinetics remain unaffected, suggesting MPHS is a viable option in CLD .
Species Variability
In rabbits, MPHS hydrolyzes completely to MP within 10 minutes, mirroring human pharmacokinetics. This makes rabbits a suitable model for studying MPHS-MP interactions .
Chemical Stability
MPHS is prone to pH-dependent degradation and acyl migration. The 21-ester form (MPHS) is more stable than the 17-ester isomer, which degrades 3× faster at pH 7.4 . Formulations must prioritize the 21-ester to ensure shelf stability.
Tables of Key Data
Table 1: Pharmacokinetic Parameters in CLD vs. Healthy Individuals
Parameter | CLD Patients | Healthy Individuals | References |
---|---|---|---|
MPHS Clearance (mL/hr/kg) | 495 | 1389 | |
MPHS t₁/₂ (hr) | 0.61 | 0.32 | |
MP Clearance (L/hr/kg) | 370 | 370 |
Table 2: Stability Comparison of Corticosteroid Esters
Biologische Aktivität
Methylprednisolone hemisuccinate (MPHS) is a water-soluble corticosteroid that plays a significant role in anti-inflammatory therapy across various medical conditions. This article delves into its biological activity, mechanisms, clinical implications, and relevant research findings.
Overview of this compound
This compound is an ester derivative of methylprednisolone, primarily used for its potent anti-inflammatory and immunosuppressive properties. It is commonly administered in acute settings such as severe allergic reactions, dermatologic diseases, and various inflammatory conditions.
Chemical Structure and Properties:
- Molecular Formula: C22H30O6
- Molecular Weight: 390.47 g/mol
- Solubility: Highly soluble in water, facilitating intravenous administration.
The biological activity of MPHS is largely attributed to its ability to modulate the immune response and reduce inflammation. It achieves this through several mechanisms:
- Glucocorticoid Receptor Activation: MPHS binds to glucocorticoid receptors in target tissues, leading to the transcription of anti-inflammatory proteins while suppressing pro-inflammatory mediators.
- Inhibition of Cytokine Production: It reduces the synthesis of cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), which are pivotal in the inflammatory response.
- Cell Cycle Modulation: MPHS affects the proliferation and differentiation of immune cells, particularly lymphocytes, by altering cell cycle dynamics.
Clinical Applications
This compound is utilized in various clinical scenarios:
- Severe Allergic Reactions: Rapid intervention in anaphylaxis or severe hypersensitivity reactions.
- Respiratory Diseases: Management of conditions like asthma exacerbations and chronic obstructive pulmonary disease (COPD).
- Autoimmune Disorders: Treatment of systemic lupus erythematosus (SLE) and rheumatoid arthritis.
- Post-transplantation Management: Used to prevent graft rejection in organ transplant recipients.
1. Efficacy in Severe Sepsis
A retrospective analysis examined the effects of high-dose methylprednisolone sodium succinate on patients with severe sepsis. The study involved 382 patients who received either high-dose MPHS or a placebo. The findings indicated that while there was no significant difference in hemodynamic variables between groups, patients treated with MPHS exhibited significantly increased blood urea nitrogen and bilirubin levels, suggesting potential renal and hepatic stress associated with high-dose steroid therapy .
2. Pharmacokinetics in Liver Transplant Patients
A study focused on two liver transplant recipients receiving MPHS for acute rejection episodes. The pharmacokinetic profile revealed that less than 0.2% of the administered dose was excreted unchanged in bile, indicating extensive metabolism. The ratio of metabolites to MPHS was significantly lower than that observed in patients with normal liver function, highlighting the impact of liver impairment on drug metabolism .
Comparative Analysis with Other Corticosteroids
Property | This compound | Dexamethasone | Prednisone |
---|---|---|---|
Solubility | Water-soluble | Water-soluble | Poorly soluble |
Onset of Action | Rapid (IV administration) | Rapid (IV/PO) | Moderate (PO) |
Duration of Action | Short to intermediate | Long | Intermediate |
Common Indications | Inflammatory conditions | Anti-inflammatory | Immunosuppressive |
Adverse Effects
While generally well-tolerated, MPHS can lead to several adverse effects, particularly at high doses:
- Increased risk of infection due to immunosuppression.
- Metabolic disturbances such as hyperglycemia.
- Gastrointestinal complications including peptic ulcers.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of methylprednisolone hemisuccinate critical for formulation design?
this compound is a hygroscopic solid with solubility varying significantly across solvents: it is very slightly soluble in water, freely soluble in alcohol, and soluble in acetone . These properties influence formulation strategies, such as selecting ethanol-based solvents for crystallization or aqueous-compatible excipients for injectable forms. Stability studies must account for its hygroscopic nature to avoid degradation during storage .
Q. How can researchers optimize synthesis and purification processes for this compound?
Process parameters such as cooling rate, solvent selection (e.g., ethanol), and in situ monitoring tools (e.g., ATR-FTIR, FBRM, PVM) are critical. For example, Luo et al. demonstrated that combined ATR-FTIR-FBRM-PVM effectively tracks crystallization kinetics and polymorphic transitions in ethanol solutions, enabling real-time adjustments to improve yield and purity .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) is widely used. A rapid HPLC method separates this compound from its metabolites (e.g., free methylprednisolone) in plasma and urine, with validation parameters including linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) .
Advanced Research Questions
Q. How can researchers address contradictions in solubility and stability data across studies?
Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent purity). To resolve these, replicate experiments under controlled conditions (e.g., USP guidelines for temperature and humidity) and validate results using orthogonal techniques like differential scanning calorimetry (DSC) for thermal stability .
Q. What experimental design considerations are critical for in vivo studies involving this compound?
Key factors include:
- Dose-response relationships : Use pharmacokinetic data to establish effective doses (e.g., 10–100 mg/kg in rodent models) .
- Control groups : Include vehicle controls (e.g., saline) and comparator corticosteroids (e.g., hydrocortisone hemisuccinate) .
- Endpoint selection : Measure biomarkers like inflammatory cytokines (IL-6, TNF-α) and physiological outcomes (e.g., vascular reactivity) .
Q. How can researchers mitigate interference from degradation products during analytical quantification?
Degradation products (e.g., methylprednisolone 17-hemisuccinate) can co-elute with the parent compound. Employ gradient elution HPLC with UV detection (λ = 254 nm) and confirm peak identity using spiked standards or LC-MS/MS . For stability studies, stress testing (heat, light, pH extremes) identifies major degradation pathways .
Q. What methodologies are available for studying the drug’s mechanism of action in cell-based assays?
- Receptor binding assays : Use radiolabeled this compound to quantify glucocorticoid receptor (GR) affinity (Kd values) .
- Gene expression profiling : RNA-seq or qPCR to assess GR-regulated genes (e.g., FKBP5, GILZ) .
- High-throughput screening : Robotics and automated imaging enable large-scale mutagenesis screens to identify cellular pathways affected by the drug .
Q. How can crystallization processes be scaled from lab to pilot plant while maintaining polymorphic purity?
Implement Quality-by-Design (QbD) principles:
- Critical process parameters (CPPs) : Stirring rate, cooling profile, solvent-to-antisolvent ratio .
- Process Analytical Technology (PAT) : Use in situ tools (e.g., FBRM for particle size distribution) to monitor and control crystallization in real time .
- Scale-down models : Validate lab-scale data using geometrically similar reactors to predict pilot-scale behavior .
Q. Data Analysis and Interpretation
Q. How should researchers statistically analyze contradictory results in anti-inflammatory efficacy studies?
- Meta-analysis : Pool data from multiple studies to assess overall effect size and heterogeneity (e.g., using RevMan or R’s metafor package).
- Sensitivity analysis : Identify outliers or confounders (e.g., variations in animal strain or administration route) .
- Bayesian methods : Incorporate prior data to refine probability estimates for efficacy .
Q. What strategies are recommended for validating novel analytical methods in compliance with regulatory standards?
Follow ICH Q2(R1) guidelines:
- Specificity : Demonstrate resolution from impurities/degradants via forced degradation studies .
- Accuracy : Spike-and-recovery experiments (target: 95–105% recovery) .
- Robustness : Test method resilience to minor parameter changes (e.g., ±2% mobile phase composition) .
Q. Tables for Key Data
Eigenschaften
IUPAC Name |
4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXEJJVJRTNOW-XYMSELFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2375-03-3 (mono-hydrochloride salt) | |
Record name | Methylprednisolone Hemisuccinate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80183466 | |
Record name | 6-Methylprednisolone hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-57-5 | |
Record name | Methylprednisolone succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2921-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylprednisolone Hemisuccinate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylprednisolone hemisuccinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Methylprednisolone hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(hydrogen succinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLPREDNISOLONE HEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GMR90S4KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.